Dypnone

Green Chemistry Heterogeneous Catalysis Microwave Synthesis

Dypnone (CAS 495-45-4), systematically named 1,3-diphenyl-2-buten-1-one and also known as β-methylchalcone, is a C16H14O α,β-unsaturated ketone. This yellowish liquid has a density of approximately 1.1080 g/mL (d415) and a refractive index (nD20) of 1.6343.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
Cat. No. B8250878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDypnone
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3
InChIKeyPLELHVCQAULGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dypnone (1,3-Diphenyl-2-buten-1-one): Sourcing and Baseline Technical Specifications for Industrial and Research Procurement


Dypnone (CAS 495-45-4), systematically named 1,3-diphenyl-2-buten-1-one and also known as β-methylchalcone, is a C16H14O α,β-unsaturated ketone. This yellowish liquid [1] has a density of approximately 1.1080 g/mL (d415) and a refractive index (nD20) of 1.6343 [2]. It is insoluble in water but soluble in alcohol and ether, with a boiling point of 340-345°C at 760 mmHg (with partial decomposition) [2]. Primarily synthesized via the self-condensation of acetophenone [1], Dypnone serves as a versatile chemical intermediate with established utility as a UV light filter, a plasticizer, and a perfume base [3].

Why Dypnone (1,3-Diphenyl-2-buten-1-one) Cannot Be Interchanged with Common Chalcone or Benzophenone Analogs


Simple substitution of Dypnone with other α,β-unsaturated ketones or UV absorbers is not scientifically valid due to its unique structural and performance profile. As a β-methylchalcone, Dypnone features a methyl group on the alkenyl bridge that fundamentally alters its reactivity, physical properties, and biological profile compared to the parent chalcone structure [1]. This specific substitution differentiates it in key industrial applications: its performance as a plasticizer and UV filter in resins is specifically claimed in process patents [2], and its use in modern multifocal contact lens formulations as a UV-absorbing compound is explicitly called out, distinguishing it from a generic benzophenone [3]. Furthermore, its synthesis can be achieved with high selectivity (92%) using solid acid catalysis, a process optimization that may not translate to other related ketones [4].

Quantitative Differentiators for Dypnone (1,3-Diphenyl-2-buten-1-one): A Data-Driven Procurement Guide


Synthesis Selectivity: 92% trans-Dypnone via Cs-DTP/K-10 Solid Acid Catalysis

In a comparative study of acetophenone self-condensation, the use of a cesium-substituted dodecatungstophosphoric acid catalyst supported on K-10 clay (Cs-DTP/K-10) under microwave irradiation achieved a 92% selectivity for trans-Dypnone at 56% conversion [1]. This contrasts with conventional synthesis methods, which are noted in prior art for having 'relatively small' yields [2], or which require stoichiometric metal waste (e.g., aluminum chloride) that necessitates costly hydrolysis workups . The high selectivity demonstrated in this solid-acid, microwave-assisted process offers a quantifiable advantage in process efficiency and waste reduction.

Green Chemistry Heterogeneous Catalysis Microwave Synthesis

Acute Oral Toxicity Profile: LD50 of 3.6 g/kg in Rats

Dypnone has an established acute oral toxicity profile, with an LD50 of 3.6 g/kg in rats [1]. This provides a quantitative baseline for risk assessment. In the context of plasticizer applications, this can be compared to widely used phthalates. For example, Diisononyl phthalate (DINP), a common high-molecular-weight phthalate plasticizer, has a reported oral LD50 in rats of >10 g/kg [2]. While Dypnone is more acutely toxic than DINP, its defined profile allows for direct comparison against other alternative plasticizers and informs necessary handling and safety protocols in industrial settings.

Toxicology Material Safety Plasticizer Safety

Catalyst Reusability: No Loss in Selectivity After Three Cycles

The solid acid catalyst system (Cs-DTP/K-10) used for the selective synthesis of Dypnone demonstrates excellent reusability. The catalyst was recycled three times, showing only a marginal decrease in activity with no loss in selectivity for Dypnone [1]. This is a key performance indicator for heterogeneous catalysts. Similarly, studies using sulfated zirconia (SZ) catalysts for the same condensation reaction confirmed that the catalyst could be recycled two times with no loss in selectivity for Dypnone [2]. This contrasts with homogeneous catalysts (e.g., aluminum chloride) which are consumed during the reaction and generate waste streams.

Heterogeneous Catalysis Catalyst Stability Process Economics

Structural Specificity for UV Absorbance: Dypnone as a Differentiated Chalcone Derivative

Dypnone's core structure is that of β-methylchalcone, a specific derivative within the broader class of chalcones, which are known UV absorbers [1]. Its utility as an 'ultraviolet light filter in resins and in surface coating materials' is explicitly claimed in a foundational process patent [2]. More recently, a 2025 patent for multifocal contact lenses specifically lists 'a dypnone derivative' as one of the distinct UV-absorbing compounds (alongside benzophenones, triazines, and other chalcones) for achieving specific light transmission profiles (0-70% light transmission across 400-409 nm) [3]. This selective inclusion alongside established UV filters demonstrates that Dypnone is recognized for its unique performance characteristics in advanced material applications, differentiating it from non-substituted chalcone or other generic UV absorbers.

UV Filtration Polymer Additives Photostability

Validated Industrial and Research Applications for Dypnone (1,3-Diphenyl-2-buten-1-one) Based on Comparative Evidence


Sustainable Manufacturing of Dypnone for High-Volume Industrial Intermediates

Procurement for large-scale synthesis of Dypnone should prioritize suppliers utilizing solid-acid catalysis methods (e.g., Cs-DTP/K-10 or sulfated zirconia). The evidence demonstrates that these heterogeneous catalytic routes achieve high selectivity (92%) for the trans-isomer while maintaining activity over multiple cycles with no loss in selectivity [REFS-1, REFS-2]. This translates to lower catalyst costs, reduced waste streams, and a more environmentally sustainable process compared to traditional stoichiometric or homogeneous methods, making it the economically and ecologically preferred pathway for industrial-scale production.

Formulation of Advanced UV-Curable Coatings and Polymeric Materials

Dypnone is a compelling candidate for formulators developing UV-curable resins, surface coatings, and specialty polymers. Its established use as a 'ultraviolet light filter in resins and in surface coating materials' is supported by a foundational patent [3]. The more recent and specific inclusion of 'dypnone derivatives' in a 2025 patent for multifocal contact lenses—an application requiring precise light transmission and high material compatibility—further validates its performance in advanced polymer matrices [4]. Formulators can leverage this data to select Dypnone over generic UV absorbers for applications demanding specific optical properties and stability.

Development of Alternative Plasticizers with a Defined Toxicological Profile

For researchers and manufacturers seeking alternatives to traditional phthalate plasticizers (like DINP) and requiring a well-characterized toxicological profile, Dypnone presents a viable option. The compound's acute oral toxicity (LD50 of 3.6 g/kg in rats) is quantitatively defined, allowing for a direct and informed risk assessment [5]. This established safety data, combined with its patented use as a plasticizer [3], positions Dypnone as a key candidate for formulating flexible PVC and other polymers where a balance of performance and a defined, manageable hazard profile is required.

Chemical Intermediate for Synthesizing Heterocyclic Compounds and Pharmaceuticals

Dypnone's α,β-unsaturated ketone structure makes it a highly valuable intermediate in organic synthesis. Its reactivity is distinct from the parent chalcone due to the methyl substitution, enabling the construction of more complex molecules. It is used as a precursor in the synthesis of heterocycles, such as aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines [6]. Furthermore, its derivatives have been investigated for their biological activity, including as potential antitumor agents against Walker 256 carcinosarcoma and leukemia L-1210 in animal models [7]. This established role in medicinal chemistry provides a strong rationale for procurement by research laboratories focused on drug discovery and the synthesis of novel bioactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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